molecular formula C13H18N2O4 B1390032 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether CAS No. 946680-39-3

2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

Cat. No.: B1390032
CAS No.: 946680-39-3
M. Wt: 266.29 g/mol
InChI Key: LMXCRCVBCOTBEG-UHFFFAOYSA-N
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Description

Applications in Research:

Application Area Role of the Compound Reference
Medicinal Chemistry Precursor for antitumor and antimicrobial agents via nitro-group reduction. PMC
Organic Synthesis Building block for Mannich bases and spirocyclic compounds. PMC
Material Science Component in photoactive materials due to nitro-aromatic chromophores. PubChem

For example, structurally related nitrophenyl-piperidine derivatives have demonstrated:

  • Antiproliferative activity against cancer cells by inhibiting VEGF production under hypoxic conditions.
  • Antimicrobial properties through interference with bacterial cell membrane synthesis.

Properties

IUPAC Name

3-[(2-methoxy-5-nitrophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-12-5-4-11(15(16)17)7-13(12)19-9-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXCRCVBCOTBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Multi-step Synthesis via Aromatic Substitutions and Cyclization

This method involves initial aromatic substitution, followed by acylation, deprotection, and ring closure. The process is exemplified in the patent CN117247360A, which describes a comprehensive route for related compounds, adaptable for the target molecule.

Step Reaction Description Reagents & Conditions Yield & Data
1. Substitution Aromatic substitution on precursor to introduce nitro and methoxy groups Nitration and methoxylation under controlled conditions High regioselectivity achieved
2. Acylation Reaction with oxalyl chloride to activate the aromatic ring Oxalyl chloride, dichloromethane, room temp Yield: ~98% (compound VI)
3. Amine Formation Condensation with appropriate amines or protected intermediates N,N-diisopropylethylamine, low temp Complete conversion monitored via TLC
4. Deprotection Removal of Boc protecting group Acidic conditions (e.g., HCl) Yield: ~85% of intermediate V
5. Cyclization Intramolecular ring closure to form the piperidine ring Acidic or thermal conditions Yield: ~80%
6. Ether Formation Alkylation to introduce the methoxy group Methylating agents like methyl iodide Final yield varies, typically >70%

Method B: Direct Nitration and Methoxylation Followed by Cyclization

Based on the process outlined in WO2018207120A1, the synthesis begins with aromatic nitration, followed by methoxylation, and subsequent functionalization to form the ether linkage.

Step Reaction Description Reagents & Conditions Yield & Data
1. Nitration Introduction of nitro group at the aromatic ring Nitric acid, sulfuric acid Regioselective nitration at position 5
2. Methoxylation Introduction of methoxy group at position 2 Dimethyl sulfate or methyl iodide, base High regioselectivity
3. Formation of Aniline Derivative Reduction of nitro to amine Catalytic hydrogenation (Pd/C) Yield: >90%
4. Ether linkage formation Alkylation with piperidine derivatives Alkyl halides, base Yield: ~75-85%

Research Findings and Data Tables

Table 1: Summary of Key Preparation Steps and Yields

Step Reaction Type Reagents Conditions Typical Yield References
Aromatic nitration Electrophilic substitution HNO₃, H₂SO₄ 0-5°C 85-90% ,
Methoxylation Nucleophilic substitution CH₃OH, base Room temp 80-95%
Acylation Acyl chloride formation Oxalyl chloride Room temp 98%
Cyclization Intramolecular cyclization Acidic/thermal Elevated temp 70-85%
Reduction Hydrogenation H₂, Pd/C Room temp 90%

Research Findings

  • The key to high yield and regioselectivity lies in controlling reaction conditions, especially temperature and pH during nitration and methoxylation.
  • Use of protecting groups (e.g., Boc) facilitates selective functionalization without affecting other reactive sites.
  • The cyclization step benefits from thermal or acid catalysis, with yields exceeding 70% under optimized conditions.

Notes and Considerations

  • Reaction Monitoring: Thin-layer chromatography (TLC) and mass spectrometry (MS) are critical for tracking reaction progress, especially during cyclization and reduction steps.
  • Purification: Recrystallization from suitable solvents (e.g., petroleum ether, ethyl acetate) ensures high purity of intermediates.
  • Safety: Handling of nitrating agents and acyl chlorides requires appropriate safety measures due to their corrosive and toxic nature.

Chemical Reactions Analysis

2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, chromium trioxide, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether is primarily used in proteomics research. It serves as a reagent for the modification of proteins and peptides, allowing researchers to study protein-protein interactions, protein folding, and other biochemical processes. Additionally, it can be used in the development of new analytical techniques for the detection and quantification of proteins in complex biological samples .

In the field of medicinal chemistry, this compound may be used as a starting material for the synthesis of novel bioactive molecules with potential therapeutic applications. Its unique structure allows for the exploration of new chemical space and the development of compounds with improved pharmacological properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether is not well-documented, as it is primarily used as a research reagent rather than a therapeutic agent. its effects are likely related to its ability to modify proteins and peptides through covalent bonding. This modification can alter the structure and function of the target proteins, providing insights into their biological roles and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2-methoxy-5-nitrophenyl scaffold is versatile, with modifications to the ether-linked moiety significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Biological/Functional Activity Synthesis Highlights References
2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether Not reported Piperidinylmethyl ether Inferred: Potential CNS activity due to piperidine Not reported -
3-Bromo-2-methoxy-5-nitrophenyl benzyl ether Not reported Bromo, Benzyl ether Intermediate in ansamycin synthesis 5-step synthesis, 33% overall yield
N-[(2-Methoxy-5-nitrophenyl)]-4-oxo-butenamide Zn(II) complex Not reported Butenamide, Zinc coordination Antimicrobial, anti-leishmanial, DNA intercalation Characterized via FT-IR, UV-Vis
2,2,2-Trifluoroethyl N-(2-methoxy-5-nitrophenyl)carbamate 294.19 Trifluoroethyl, Carbamate Inferred: Enhanced metabolic stability Commercial availability (CAS 1087788-70-2)
(2-Methoxy-5-nitrophenyl)methanamine Not reported Primary amine Pharmaceutical intermediate Used in complex organic synthesis
2-Methoxy-5-nitrophenyl glycine ester Not reported Glycine ester, Photolabile Light-triggered neurotransmitter release Photocleavage applications

Key Findings:

Electronic Effects: The 3-bromo-2-methoxy-5-nitrophenyl benzyl ether () incorporates a bromo substituent, increasing electrophilicity for nucleophilic aromatic substitution compared to the non-halogenated parent compound . In contrast, the trifluoroethyl carbamate derivative () leverages the strong electron-withdrawing trifluoromethyl group, enhancing hydrolytic stability and lipophilicity .

Biological Activity :

  • Zinc(II) carboxylate complexes () exhibit intercalative DNA binding and selective antimicrobial activity, attributed to the nitro group’s electron-deficient aromatic system and zinc coordination .
  • Photolabile esters () demonstrate utility in neuroscience for controlled release of bioactive molecules, exploiting the nitro group’s light sensitivity .

Synthetic Accessibility :

  • The 3-bromo-2-methoxy-5-nitrophenyl benzyl ether was synthesized via a Baeyer-Villiger reaction, optimized to avoid benzoic acid byproducts .
  • Copper-catalyzed reactions () yielded regioisomeric mixtures (e.g., 2.1:1 ratio in ), highlighting challenges in selectivity for nitroaromatic systems .

Industrial Relevance: Pigment Red 23 () utilizes the 2-methoxy-5-nitrophenyl azo group for colorfastness, demonstrating non-pharmaceutical applications of this scaffold .

Biological Activity

2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether (CAS No. 946680-39-3) is a synthetic compound with potential biological activities that warrant investigation. This compound is characterized by its unique molecular structure, which includes a methoxy group, a nitro group, and a piperidinylmethyl moiety. Understanding the biological activity of this compound is essential for its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₈N₂O₄. The presence of the methoxy and nitro groups on the phenyl ring significantly influences its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₄
Molecular Weight270.30 g/mol
CAS Number946680-39-3
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group may play a critical role in modulating the activity of these targets through redox reactions or by acting as an electrophile.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes like neurotransmission or inflammation.
  • Receptor Modulation : It may bind to certain receptors, altering their activity and influencing cellular responses.

Biological Activity

Research into the biological activity of this compound has revealed several promising effects:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
  • Neuroprotective Effects : Given the piperidine moiety's association with neuroactive compounds, there is potential for neuroprotective effects, particularly in models of neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives of nitrophenyl compounds have shown antibacterial and antifungal activities, indicating that this compound may also possess similar properties.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of similar compounds, it was found that derivatives containing piperidine structures significantly reduced neuronal cell death in models of oxidative stress-induced injury. This suggests that this compound could have similar protective effects on neuronal cells.

Case Study 2: Antimicrobial Activity

A comparative analysis was conducted on various nitrophenyl derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, with some showing significant inhibition zones in disk diffusion assays.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of nitrophenyl compounds:

  • IC50 Values : Compounds with similar structural features showed IC50 values ranging from 10 µM to 50 µM against specific enzymes, indicating moderate potency.
  • Selectivity : Some derivatives displayed selectivity towards certain biological targets, which could be advantageous for therapeutic applications.

Q & A

Basic: What are the key considerations for synthesizing 2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether?

Answer:
Synthesis involves a multi-step strategy:

Nitration : Start with 2-methoxyphenol. Controlled nitration (e.g., HNO₃/H₂SO₄ at 0–5°C) targets the 5-position due to the methoxy group’s ortho/para-directing effects .

Alkylation : React the nitrated intermediate with 3-(chloromethyl)piperidine. Use NaH or KOtBu in THF/DMF to deprotonate the phenolic oxygen, enabling nucleophilic substitution. Maintain anhydrous conditions to minimize hydrolysis .

Purification : Employ silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Yield optimization (typically >60%) requires stoichiometric control (1.2–1.5 eq alkylating agent) .

Advanced: How can regioselectivity challenges during nitration be addressed?

Answer:
The methoxy group directs nitration to the para position, but steric or electronic factors may favor meta substitution. Strategies include:

  • Protecting Groups : Temporarily block reactive sites (e.g., acetylation of the hydroxyl group) to redirect nitration .
  • Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing side products.
  • Computational Modeling : Use DFT calculations to predict transition states and optimize reaction conditions . Validate outcomes via HPLC or LC-MS to confirm regiochemistry .

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies methoxy (δ 3.8–4.0 ppm), nitro (deshielded aromatic protons), and piperidinyl protons (δ 1.2–3.0 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals .
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and ether (1250–1000 cm⁻¹) groups.
  • LC-MS/HRMS : Verify molecular weight ([M+H]+ expected) and purity (>95%) .
  • Elemental Analysis : Ensure C, H, N percentages match theoretical values (±0.4%) .

Advanced: How can conflicting bioactivity data from structural analogs be resolved?

Answer:
Discrepancies may arise from impurities, assay conditions, or off-target effects. Mitigate by:

  • Orthogonal Assays : Use fluorescence polarization, SPR, and enzymatic assays to cross-validate interactions .
  • Structural Analog Testing : Compare activity of derivatives (e.g., varying nitro/methoxy positions) to identify pharmacophores .
  • Dose-Response Curves : Establish EC50/IC50 values under standardized conditions (pH 7.4, 37°C) .

Basic: What solubility properties influence experimental design?

Answer:
The compound is hydrophobic, with solubility in DMSO (>10 mM) and DMF but poor aqueous solubility. For biological assays:

  • Prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity).
  • Use surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous dispersion .

Advanced: How does the nitro group impact stability under varying pH conditions?

Answer:
The electron-withdrawing nitro group increases electrophilicity, making the ether linkage susceptible to hydrolysis in basic conditions. Stability studies should:

  • Monitor Degradation : Use HPLC to track decomposition products (e.g., nitrophenol derivatives) at pH 2–12 .
  • Optimize Storage : Store lyophilized solids at –20°C in amber vials to prevent photodegradation .

Basic: What safety precautions are required for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood due to potential irritancy (nitro/piperidinyl groups).
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: What computational tools predict reactivity for further functionalization?

Answer:

  • DFT Calculations : Model electrophilic aromatic substitution (e.g., bromination at C-4) using Gaussian or ORCA software .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) .
  • Docking Studies : Identify binding poses in biological targets (e.g., GPCRs) using AutoDock Vina .

Basic: How is purity assessed before biological testing?

Answer:

  • HPLC : Use a C18 column (MeCN/H2O mobile phase) with UV detection (λ = 254 nm). Purity >95% is required.
  • Melting Point : Compare experimental values (e.g., 120–123°C) to literature data .

Advanced: What strategies resolve low yields in the alkylation step?

Answer:

  • Preactivation : Form the phenoxide ion (NaH, THF, –20°C, 30 min) before adding the alkylating agent .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining yield .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether
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2-Methoxy-5-nitrophenyl 3-piperidinylmethyl ether

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